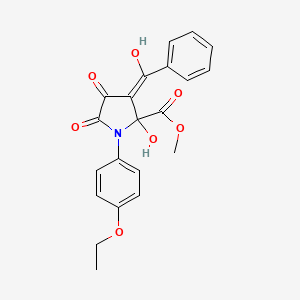
methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrole ring substituted with benzoyl, ethoxyphenyl, and hydroxy groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-ethoxyphenylamine, and pyrrole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl and ethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-benzoyl-1-phenyl-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Methyl 3-benzoyl-1-(4-methoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-benzoyl-1-(4-ethoxyphenyl)-2,4-dihydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C21H19NO7 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl (3Z)-1-(4-ethoxyphenyl)-2-hydroxy-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H19NO7/c1-3-29-15-11-9-14(10-12-15)22-19(25)18(24)16(21(22,27)20(26)28-2)17(23)13-7-5-4-6-8-13/h4-12,23,27H,3H2,1-2H3/b17-16+ |
InChI Key |
KOLBCYPYDBBAAO-WUKNDPDISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=O)/C(=C(/C3=CC=CC=C3)\O)/C2(C(=O)OC)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=O)C(=C(C3=CC=CC=C3)O)C2(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















